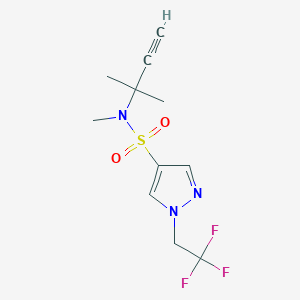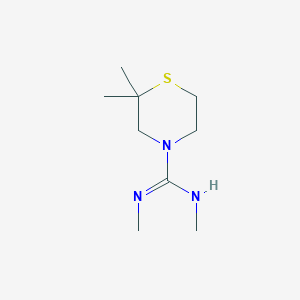
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea, also known as SB-431542, is a selective inhibitor of transforming growth factor beta (TGF-β) receptor type I (ALK5). It is widely used in scientific research to investigate the role of TGF-β signaling in various biological processes.
作用機序
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea selectively inhibits the activity of ALK5, which is a type I receptor for TGF-β. TGF-β signaling plays a critical role in many biological processes, including cell proliferation, differentiation, and apoptosis. By inhibiting ALK5, 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea blocks the downstream signaling of TGF-β and alters the cellular response to this cytokine.
Biochemical and Physiological Effects
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and context. It has been reported to promote the proliferation and differentiation of various cell types, including mesenchymal stem cells and neural progenitor cells. It has also been shown to inhibit the growth and invasion of cancer cells in vitro and in vivo.
実験室実験の利点と制限
One of the main advantages of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its selectivity for ALK5, which allows for precise manipulation of TGF-β signaling. It is also relatively stable and can be easily synthesized in the laboratory. However, one limitation of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea is its potential off-target effects, as it may also inhibit other kinases at high concentrations.
将来の方向性
There are many potential future directions for research involving 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea. One area of interest is its potential therapeutic applications, particularly in cancer therapy and tissue engineering. Another area of interest is its role in developmental biology and stem cell differentiation, as TGF-β signaling is critical for these processes. Additionally, further studies are needed to fully understand the molecular mechanisms underlying the effects of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea and to identify potential new targets for drug development.
合成法
The synthesis of 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea involves several steps, starting from the reaction of 4-chloro-3-nitropyridine with 2-methylthiophenol to produce 4-(2-methylsulfanylphenyl)-3-nitropyridine. This compound is then reacted with propargylamine to give 1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-yn-1-amine, which is subsequently converted to 1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea by reaction with isocyanate.
科学的研究の応用
1-Methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea has been used in a wide range of scientific research, including cancer biology, stem cell research, and developmental biology. It has been shown to inhibit TGF-β signaling and promote cell proliferation and differentiation in various cell types.
特性
IUPAC Name |
1-methyl-3-(2-methylsulfanylpyridin-4-yl)-1-prop-2-enylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3OS/c1-4-7-14(2)11(15)13-9-5-6-12-10(8-9)16-3/h4-6,8H,1,7H2,2-3H3,(H,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWFJZEAWBBZJLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC=C)C(=O)NC1=CC(=NC=C1)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2,3-trimethyl-3-[[(E)-2-methylpent-2-enoyl]amino]butanoic acid](/img/structure/B7680175.png)


![[(2R)-2-(4-chlorophenyl)morpholin-4-yl]-(2-methyl-1,3-benzoxazol-6-yl)methanone](/img/structure/B7680199.png)

![4-[(4-Prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanylmethyl]pyridin-2-amine](/img/structure/B7680211.png)
![2-(4-methoxy-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-N-[(3-methylthiophen-2-yl)methyl]acetamide](/img/structure/B7680216.png)
![(2R)-1-[2-(5-fluoro-1H-indol-3-yl)acetyl]piperidine-2-carboxylic acid](/img/structure/B7680227.png)
![1-[4-[2-(1-Aminocyclobutyl)acetyl]piperazin-1-yl]-2-methyl-2-phenylpropan-1-one](/img/structure/B7680244.png)

![1-[(3-Hydroxycyclobutyl)methyl]-1-methyl-3-[1-[(3-methylphenyl)methyl]piperidin-4-yl]urea](/img/structure/B7680253.png)
![2-chloro-4-cyano-N-[[3-(hydroxymethyl)phenyl]methyl]benzenesulfonamide](/img/structure/B7680260.png)

